molecular formula C18H14BrNO3 B14383094 6-Bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide CAS No. 89547-90-0

6-Bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

Cat. No.: B14383094
CAS No.: 89547-90-0
M. Wt: 372.2 g/mol
InChI Key: ARPOBMZVKAENPX-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxyphenyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydrogenated naphthalene derivative.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares similar functional groups but differs in the core structure.

    6-Bromo-3-hydroxypyrazine-2-carboxamide: Another brominated compound with a different heterocyclic core.

Uniqueness

6-Bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide is unique due to its specific combination of functional groups and the naphthalene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

89547-90-0

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

6-bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H14BrNO3/c1-23-17-5-3-2-4-15(17)20-18(22)14-9-11-6-7-13(19)8-12(11)10-16(14)21/h2-10,21H,1H3,(H,20,22)

InChI Key

ARPOBMZVKAENPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=C(C=CC3=C2)Br)O

Origin of Product

United States

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